1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that features a fluorinated benzothiazole moiety, an azetidine ring, and a methoxyphenethyl group
Preparation Methods
The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom. The azetidine ring is then constructed, and the methoxyphenethyl group is attached through a series of coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the azetidine ring may contribute to the overall stability and bioavailability of the molecule. The methoxyphenethyl group can further influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide include:
1-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-bromobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: The presence of a bromine atom can lead to different chemical and physical properties.
1-(4-methylbenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: The methyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a novel synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Structural Overview
The compound features a benzothiazole moiety, which is known for its diverse biological effects. The presence of fluorine and methoxy groups may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiazole core is often involved in modulating enzyme activity and influencing cellular pathways. Preliminary studies suggest that it may exert effects through:
- Enzyme inhibition : Potentially inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor binding : It may interact with various receptors involved in signaling pathways related to cancer cell proliferation and apoptosis.
Antiproliferative Activity
Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been documented to induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Potential receptor modulation |
5F 203 (Fluorinated Benzothiazole) | Sensitive Cancer Cells | 0.5 - 1.0 | Metabolic activation leading to apoptosis |
Doxorubicin | MCF-7 (Breast Cancer) | 0.38 | Topoisomerase inhibition |
Case Studies
- Study on Fluorinated Benzothiazoles : A study investigated the antiproliferative effects of various fluorinated benzothiazoles, revealing that certain derivatives exhibited potent activity without the biphasic dose-response curve seen in some traditional chemotherapeutics . This suggests a more predictable therapeutic window for compounds like the one .
- Mechanism Elucidation : Research involving microsomal preparations from engineered human B-lymphoblastoid cells indicated that the compound might induce specific cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are implicated in drug metabolism and activation of prodrugs into active anticancer agents .
Comparative Analysis
Comparing the biological activity of This compound with other related compounds reveals unique aspects of its profile:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
5F 203 | Fluorinated benzothiazole | Antiproliferative | Effective against resistant cell lines |
Doxorubicin | Anthracycline | Topoisomerase inhibitor | Established chemotherapeutic agent |
Similar Benzothiazole Derivatives | Varies by substitution pattern | Varies widely | Structural modifications significantly affect activity |
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-16-7-3-2-5-13(16)9-10-22-19(25)14-11-24(12-14)20-23-18-15(21)6-4-8-17(18)27-20/h2-8,14H,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQZUMDZAVPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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